CRAMP-18 (mouse)

Description

BenchChem offers high-quality CRAMP-18 (mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CRAMP-18 (mouse) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

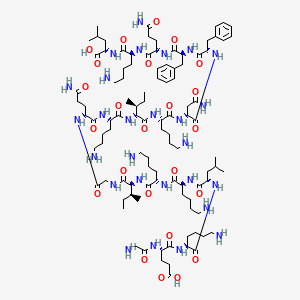

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H171N27O24/c1-9-60(7)84(127-93(143)68(37-21-27-49-106)117-86(136)64(33-17-23-45-102)119-95(145)73(51-58(3)4)122-87(137)65(34-18-24-46-103)115-91(141)71(41-44-83(134)135)113-81(132)56-108)99(149)112-57-82(133)114-70(39-42-78(109)129)90(140)118-69(38-22-28-50-107)94(144)128-85(61(8)10-2)100(150)121-67(36-20-26-48-105)88(138)125-76(55-80(111)131)98(148)124-75(54-63-31-15-12-16-32-63)97(147)123-74(53-62-29-13-11-14-30-62)96(146)120-72(40-43-79(110)130)92(142)116-66(35-19-25-47-104)89(139)126-77(101(151)152)52-59(5)6/h11-16,29-32,58-61,64-77,84-85H,9-10,17-28,33-57,102-108H2,1-8H3,(H2,109,129)(H2,110,130)(H2,111,131)(H,112,149)(H,113,132)(H,114,133)(H,115,141)(H,116,142)(H,117,136)(H,118,140)(H,119,145)(H,120,146)(H,121,150)(H,122,137)(H,123,147)(H,124,148)(H,125,138)(H,126,139)(H,127,143)(H,128,144)(H,134,135)(H,151,152)/t60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVCRGKXXWONLP-YTSNNXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H171N27O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Characterization of Mouse CRAMP-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of the mouse cathelicidin-related antimicrobial peptide, CRAMP-18. CRAMP-18 is an 18-amino acid peptide derived from the C-terminus of the full-length CRAMP protein. This document details its potent antimicrobial and immunomodulatory activities, including its efficacy against a broad spectrum of pathogens and its role in chemoattraction of immune cells. Detailed experimental protocols for key characterization assays are provided, along with a summary of its known signaling mechanisms. This guide is intended to serve as a valuable resource for researchers in the fields of immunology, microbiology, and drug development.

Introduction: Discovery and Physicochemical Properties

Cathelicidin-related antimicrobial peptide (CRAMP) is the only known cathelicidin in mice and is the ortholog of the human cathelicidin LL-37.[1] The full-length CRAMP protein undergoes proteolytic cleavage to release biologically active fragments. One such fragment is the 18-amino acid peptide, CRAMP-18, which represents a key functional domain of the parent molecule.

Table 1: Physicochemical Properties of CRAMP-18

| Property | Value |

| Amino Acid Sequence | GEKLKKIGQKIKNFFQKL |

| Molecular Formula | C₁₀₁H₁₇₁N₂₇O₂₄ |

| Molecular Weight | 2147.6 g/mol |

| Theoretical pI | 10.82 |

| Net Charge (at pH 7) | +6 |

Antimicrobial Activity

CRAMP-18 exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes. Notably, it displays this antimicrobial efficacy with no significant hemolytic activity against mammalian erythrocytes.

Table 2: Minimum Inhibitory Concentrations (MIC) of CRAMP Against Various Microorganisms

| Microorganism | Strain | MIC (µM) |

| Gram-Negative Bacteria | ||

| Escherichia coli | ATCC 25922 | 5.28[2] |

| Pseudomonas aeruginosa | PAO1 | >20[2] |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 1.32[2] |

| Fungi | ||

| Candida albicans | SC5314 | Not explicitly found for CRAMP-18 |

Note: The MIC values presented are for a closely related peptide, GW18, and the full-length CRAMP, as specific MIC values for CRAMP-18 against all listed strains were not available in the searched literature.

Immunomodulatory Functions

Beyond its direct antimicrobial effects, CRAMP-18 plays a crucial role in modulating the innate immune response. Its key immunomodulatory functions include chemoattraction of immune cells and neutralization of bacterial endotoxins.

Chemoattraction of Immune Cells

CRAMP-18 is a potent chemoattractant for various immune cells, including neutrophils, monocytes, and macrophages.[1] This activity is critical for the recruitment of these cells to sites of infection and inflammation. The chemotactic effects of CRAMP-18 are primarily mediated through the formyl peptide receptor 2 (Fpr2).[3]

Table 3: Chemotactic Activity of CRAMP-18

| Cell Type | Chemoattractant | Chemotactic Index |

| Mouse Neutrophils | CRAMP-18 | Data not explicitly found |

| Mouse Monocytes | CRAMP-18 | Data not explicitly found |

| Mouse Macrophages | CRAMP-18 | Data not explicitly found |

Note: While the chemotactic activity of CRAMP for these cell types is well-established, specific quantitative chemotactic indices for the CRAMP-18 fragment were not available in the searched literature. The chemotactic index represents the fold increase in migrated cells in response to the chemoattractant compared to the control.

Lipopolysaccharide (LPS) Neutralization

CRAMP-18 can bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[1] This activity helps to dampen the inflammatory response during bacterial infections.

Signaling Pathway

CRAMP-18 exerts its chemotactic and immunomodulatory effects by binding to the G protein-coupled receptor, Fpr2.[3] This interaction initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Further downstream, this pathway activates Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, which ultimately regulate gene expression and cellular responses such as chemotaxis and cytokine production.[4][5]

CRAMP-18 signaling pathway via Fpr2.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of CRAMP-18.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of CRAMP-18 against various microorganisms.

References

- 1. CRAMP-18 - SB PEPTIDE [sb-peptide.com]

- 2. Frontiers | A designed antimicrobial peptide with potential ability against methicillin resistant Staphylococcus aureus [frontiersin.org]

- 3. The Formylpeptide Receptor 2 (Fpr2) and Its Endogenous Ligand Cathelin-related Antimicrobial Peptide (CRAMP) Promote Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

a murine cathelicidin antimicrobial peptide CRAMP function

An In-depth Technical Guide on the Murine Cathelicidin Antimicrobial Peptide (CRAMP)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The murine cathelicidin-related antimicrobial peptide (CRAMP), the ortholog of the human LL-37, is a crucial effector molecule of the innate immune system.[1] Initially identified for its direct antimicrobial properties, CRAMP is now recognized as a multifunctional peptide with potent immunomodulatory capabilities. It plays a significant role in host defense, inflammation, wound healing, and the clearance of intracellular pathogens through pathways like autophagy.[2][3] This document provides a comprehensive technical overview of CRAMP, detailing its functions, mechanisms of action, associated signaling pathways, and the experimental protocols used for its study. Quantitative data are summarized, and key processes are visualized to offer a detailed resource for research and therapeutic development.

Core Functions of CRAMP

CRAMP's functions are broadly categorized into direct antimicrobial activity and immunomodulation.

Direct Antimicrobial Activity

CRAMP exhibits broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria.[4] Its mechanism primarily involves disrupting the integrity of bacterial cell membranes.[5] As a cationic and amphipathic α-helical peptide, CRAMP preferentially interacts with the negatively charged components of bacterial membranes, leading to permeabilization and cell death.[4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of CRAMP against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) | Reference |

| Escherichia coli (various strains) | 0.5 - 8.0 | [4] |

| Citrobacter rodentium | Effective in vitro | [2] |

| E. coli O157:H7 | Effective in vitro | [2] |

| Pseudomonas aeruginosa | Not specified, but activity implied | [2] |

| Staphylococcus aureus | Not specified, but activity implied | [2] |

Immunomodulatory Functions

Beyond direct pathogen killing, CRAMP significantly influences the host immune response.

-

Chemotaxis and Leukocyte Recruitment: CRAMP acts as a potent chemoattractant for various immune cells, including neutrophils, monocytes, and macrophages.[1] This function is primarily mediated through the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor.[1][2] In vivo, injection of CRAMP into skin air pouches leads to the accumulation of neutrophils and monocytes.[1][2]

-

Inflammation Modulation: CRAMP has a dual role in inflammation. It can promote pro-inflammatory responses necessary for pathogen clearance but can also suppress excessive inflammation. For instance, CRAMP can inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators like nitric oxide (NO) and TNF-α in glial cells, suggesting a role in containing neuroinflammation.[6] However, it can also exacerbate certain inflammatory conditions, such as ovalbumin-induced airway inflammation.[7]

-

Wound Healing: Like its human counterpart LL-37, CRAMP is involved in tissue repair and wound healing.[2] It promotes re-epithelialization and angiogenesis, processes critical for restoring tissue integrity after injury.[8] Mice deficient in the CRAMP gene exhibit increased susceptibility to skin infections and delayed wound closure.[8]

-

Autophagy Induction: CRAMP is essential for the elimination of intracellular pathogens within macrophages.[3][5] It triggers an autophagy-dependent pathway to clear phagocytosed bacteria, such as E. coli.[3][5] CRAMP-deficient macrophages show impaired clearance of intracellular bacteria and reduced expression of key autophagy-related proteins like ATG5 and LC3-II.[5]

Signaling Pathways and Mechanisms of Action

CRAMP exerts its diverse functions by engaging specific cellular receptors and activating downstream signaling cascades.

FPR2-Mediated Chemotaxis

The chemotactic activity of CRAMP is predominantly mediated by FPR2 (the murine homolog of human FPRL1).[1] Binding of CRAMP to this receptor on leukocytes initiates a signaling cascade involving calcium mobilization and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to directed cell migration.[1]

Caption: CRAMP-FPR2 signaling pathway leading to leukocyte chemotaxis.

Autophagy-Mediated Intracellular Bacterial Clearance

In macrophages, CRAMP is crucial for activating autophagy to eliminate phagocytosed bacteria. Upon infection with E. coli, macrophage expression of CRAMP is upregulated via NF-κB activation.[5][9] The active CRAMP peptide then facilitates the autophagic process, involving the recruitment of key proteins like ATG5, LC3-II, and p62 to the phagosome for subsequent lysosomal degradation of the bacteria.[3][5]

Caption: CRAMP-dependent autophagy for bacterial clearance in macrophages.

Experimental Protocols

This section outlines common methodologies for studying the function of CRAMP.

Peptide Synthesis and Preparation

-

Method: CRAMP (sequence: ISRLAGLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPE) is typically synthesized using solid-phase peptide synthesis (Fmoc chemistry).[10]

-

Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[7]

-

Verification: The molecular weight is confirmed by mass spectrometry.

-

Storage: Lyophilized peptide is stored at -20°C or -80°C.[11] For experiments, it is reconstituted in sterile, endotoxin-free water or an appropriate buffer.

Antimicrobial Susceptibility Testing (MIC Assay)

-

Protocol: The minimum inhibitory concentration (MIC) is determined using a microbroth dilution method.

-

Preparation: A two-fold serial dilution of the CRAMP peptide is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of CRAMP that completely inhibits visible bacterial growth.

-

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Chemotaxis Assay

-

Protocol: Leukocyte migration in response to CRAMP is often measured using a Boyden chamber assay.

-

Chamber Setup: A multi-well chamber with a porous membrane (e.g., 3-8 µm pores) separates an upper and lower compartment.

-

Loading: The lower compartment is filled with medium containing CRAMP at various concentrations (chemoattractant). The upper compartment is loaded with a suspension of isolated leukocytes (e.g., neutrophils or macrophages).

-

Incubation: The chamber is incubated for 1-3 hours at 37°C in a CO₂ incubator to allow cell migration.

-

Quantification: Migrated cells in the lower chamber are counted using a microscope or a plate reader after cell lysis and staining.

-

In Vitro Cell Stimulation and Cytokine Measurement

-

Protocol: To assess the immunomodulatory effects of CRAMP on immune cells.

-

Cell Culture: Macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) are cultured in appropriate medium.[7]

-

Stimulation: Cells are treated with CRAMP, often in combination with an inflammatory stimulus like LPS.[6][7]

-

Incubation: Cells are incubated for a defined period (e.g., 6-24 hours).

-

Analysis:

-

Therapeutic Potential and Future Directions

The multifaceted nature of CRAMP makes it an attractive candidate for therapeutic development.[2] Its direct antimicrobial activity, coupled with its ability to enhance innate immunity and promote wound healing, suggests potential applications in treating multidrug-resistant infections and chronic wounds.[8] Furthermore, its capacity to modulate inflammation and autophagy opens avenues for treating inflammatory disorders and diseases associated with impaired intracellular pathogen clearance.[2][3][6] However, the dual pro- and anti-inflammatory roles of CRAMP necessitate careful consideration of its application to avoid exacerbating certain conditions.[7] Future research will focus on developing CRAMP-derived peptides with optimized activity and specificity, and on elucidating the precise contexts in which its therapeutic administration is most beneficial.

References

- 1. phoenixpeptide.com [phoenixpeptide.com]

- 2. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of CRAMP, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exogenous murine antimicrobial peptide CRAMP significantly exacerbates Ovalbumin-induced airway inflammation but ameliorates oxazolone-induced intestinal colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antimicrobial Peptides and Their Therapeutic Potential for Bacterial Skin Infections and Wounds [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Cathelin-related antimicrobial peptide (CRAMP) [novoprolabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cathelicidin-related Antimicrobial Peptide Contributes to Host Immune Responses Against Pulmonary Infection with Acinetobacter baumannii in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of cathelicidin-related antimicrobial peptide in murine osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Expression and Function of CRAMP (Camp) in Mouse Tissues: A Technical Guide for Researchers

An in-depth exploration of the Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its expression, regulation, and functional roles in various mouse tissues. This document details quantitative expression data, experimental methodologies for its detection, and the intricate signaling pathways it governs.

Quantitative Expression of CRAMP in Mouse Tissues

The expression of the Cathelicidin antimicrobial peptide (Camp) gene, which encodes for CRAMP, is dynamically regulated and varies across different tissues and physiological states. While a comprehensive baseline of absolute protein concentration across all tissues is still an area of active research, relative mRNA and protein expression levels have been characterized in numerous studies. CRAMP is predominantly expressed in myeloid cells and at mucosal surfaces, playing a crucial role in the innate immune system.

Table 1: Relative mRNA and Protein Expression of CRAMP in Various Mouse Tissues

| Tissue/Cell Type | Relative mRNA Expression | Relative Protein Expression | Key Findings & Citations |

| Bone Marrow | High | High in myeloid precursors | A primary site of CRAMP production, with abundant expression in myeloid lineage cells.[1] |

| Spleen | Detectable | Present | CRAMP is detectable in the spleen, a key secondary lymphoid organ.[1] |

| Stomach | Detectable | Present | Expression in the stomach suggests a role in mucosal defense against ingested pathogens.[1] |

| Small Intestine | High | Present in epithelial cells | High expression in the small intestine highlights its importance in maintaining gut homeostasis and defending against enteric pathogens. |

| Colon | Detectable | Present in epithelial cells | CRAMP contributes to the integrity of the colonic mucosal barrier. |

| Testis | Detectable | Present | The functional significance of CRAMP in the testis is an area for further investigation.[1] |

| Lung | Low (basal), Induced by inflammation | Increased upon inflammation | Basal expression is low, but it is significantly upregulated during inflammatory conditions.[1] |

| Skin | Low (basal), Induced by injury/infection | Increased upon injury/infection | Plays a role in cutaneous host defense and wound healing. |

| Brain | Not detected | Not detected | CRAMP is generally not expressed in the brain under normal physiological conditions.[1] |

| Liver | Not detected | Not detected | The liver is not a primary site of CRAMP expression.[1] |

| Heart | Not detected | Not detected | CRAMP expression is absent in the heart.[1] |

| Skeletal Muscle | Not detected | Not detected | Skeletal muscle does not typically express CRAMP.[1] |

| Neutrophils | High | High | As key players in the innate immune system, neutrophils are a major source of CRAMP.[1] |

| Macrophages | Inducible | Inducible | CRAMP expression is induced in macrophages upon stimulation with pathogens or their components. |

Signaling Pathways Involving CRAMP

CRAMP is not only a direct antimicrobial agent but also a signaling molecule that modulates various cellular processes, including inflammation, autophagy, and cell migration.

NF-κB Mediated Upregulation of CRAMP

The expression of the Camp gene is tightly regulated by the transcription factor NF-κB, a master regulator of inflammatory responses. Upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs), a signaling cascade is initiated that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes, including Camp.[2][3]

CRAMP Signaling via Formyl Peptide Receptor 2 (Fpr2)

CRAMP exerts many of its immunomodulatory effects by binding to the G protein-coupled receptor, Formyl Peptide Receptor 2 (Fpr2).[4][5] This interaction initiates downstream signaling cascades that lead to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). This signaling is crucial for the recruitment of immune cells to sites of infection and inflammation.[1][6]

CRAMP-Induced Autophagy

CRAMP plays a critical role in the induction of autophagy, a cellular process for the degradation and recycling of cellular components, which is also utilized to eliminate intracellular pathogens. In macrophages, CRAMP is required for the efficient clearance of bacteria such as E. coli.[2][6] The process involves the formation of a double-membraned autophagosome that engulfs the pathogen and then fuses with a lysosome for its destruction.[6][7]

Experimental Protocols for the Study of CRAMP

Accurate and reproducible measurement of CRAMP expression is fundamental to understanding its biological roles. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for Camp mRNA Expression

This protocol allows for the sensitive and specific quantification of Camp gene expression in mouse tissues.

Workflow Diagram:

Detailed Protocol:

-

Tissue Homogenization:

-

Excise fresh mouse tissue and immediately place it in a tube containing a lysis buffer with a proteinase inhibitor (e.g., TRIzol).

-

Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

-

-

Total RNA Extraction:

-

Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the Camp gene, and the synthesized cDNA.

-

Primer Sequences (Example):

-

Forward: 5'-GCT GAG TGT TGG CCT TCT CA-3'

-

Reverse: 5'-GGC TGA CTT TGT CCT TGA GC-3'

-

-

Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of the Camp gene using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.

-

Western Blot for CRAMP Protein Detection

This protocol is for the detection and semi-quantitative analysis of CRAMP protein in mouse tissue lysates.

Detailed Protocol:

-

Protein Extraction:

-

Homogenize fresh or frozen mouse tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for mouse CRAMP (e.g., rabbit anti-CRAMP, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.

-

Immunohistochemistry (IHC) for CRAMP Localization

This protocol allows for the visualization of CRAMP protein expression within the cellular context of mouse tissues.

Detailed Protocol:

-

Tissue Preparation:

-

Fix freshly dissected mouse tissue in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Dehydrate the tissue through a series of graded ethanol and xylene washes and embed in paraffin.

-

Cut 5 µm sections and mount them on charged slides.

-

-

Antigen Retrieval and Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate the sections with a primary antibody against mouse CRAMP (e.g., rabbit anti-CRAMP, diluted 1:200) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of CRAMP expression.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear with xylene, and mount with a coverslip.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for CRAMP Quantification

This protocol provides a quantitative measurement of CRAMP protein concentration in mouse serum, plasma, or tissue homogenates.

Detailed Protocol:

-

Sample Preparation:

-

Prepare tissue homogenates as described for Western blotting, ensuring the lysis buffer is compatible with ELISA.

-

Collect serum or plasma from mouse blood samples.

-

Dilute samples as necessary to fall within the detection range of the kit.

-

-

ELISA Procedure:

-

Use a commercially available mouse CRAMP ELISA kit and follow the manufacturer's instructions.[8][9]

-

Typically, this involves adding standards and samples to a microplate pre-coated with a capture antibody for mouse CRAMP.

-

Incubate to allow CRAMP to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate.

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of CRAMP in the samples by interpolating their absorbance values on the standard curve.

-

This comprehensive guide provides a solid foundation for researchers investigating the multifaceted roles of CRAMP in mouse physiology and disease. The provided protocols and pathway diagrams serve as valuable tools to facilitate further discoveries in this important area of innate immunity and inflammation research.

References

- 1. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formylpeptide receptor 2 (Fpr2) and its endogenous ligand cathelin-related antimicrobial peptide (CRAMP) promote dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Formylpeptide Receptor 2 (Fpr2) and Its Endogenous Ligand Cathelin-related Antimicrobial Peptide (CRAMP) Promote Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

CRAMP-18 Peptide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cathelicidin-related antimicrobial peptide (CRAMP)-18 is the 18-amino acid, C-terminal fragment of the murine cathelicidin, CRAMP. As a member of the cathelicidin family of host defense peptides, CRAMP-18 plays a crucial role in the innate immune system, exhibiting potent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Its multifaceted activities also include the modulation of inflammatory responses and the promotion of wound healing, making it a subject of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the sequence, structure, and biological functions of CRAMP-18, along with detailed experimental protocols and visualization of its key signaling pathway.

Peptide Sequence and Physicochemical Properties

The primary structure of CRAMP-18 consists of 18 amino acid residues. Its sequence and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Glu-Lys-Leu-Lys-Lys-Ile-Gly-Gln-Lys-Ile-Lys-Asn-Phe-Phe-Gln-Lys-Leu | [2] |

| Sequence (1-letter) | GEKLKKIGQKIKNFFQKL | [2] |

| Molecular Formula | C₁₀₁H₁₇₁N₂₇O₂₄ | |

| Molecular Weight | 2147.64 Da | |

| Theoretical pI | 10.82 | |

| Cationic Nature | High positive charge at physiological pH | [3] |

Three-Dimensional Structure

The biological activity of CRAMP-18 is intrinsically linked to its three-dimensional structure. In aqueous solutions, the peptide adopts a largely random coil conformation. However, in the presence of bacterial membranes or membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, CRAMP-18 undergoes a conformational transition to a well-defined amphipathic α-helix. This amphipathic nature, with a hydrophobic face and a hydrophilic, positively charged face, is critical for its interaction with and disruption of microbial membranes.

Nuclear Magnetic Resonance (NMR) spectroscopy studies of the full-length CRAMP have revealed that the C-terminal region, corresponding to CRAMP-18, forms a stable α-helix. This helical segment is crucial for the peptide's antimicrobial and lipopolysaccharide (LPS) neutralizing activities.[3]

Key Signaling Pathway: Fpr2 Activation

CRAMP-18 exerts many of its immunomodulatory effects through the activation of the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils, macrophages, and dendritic cells.[2][4][5] The interaction between CRAMP-18 and Fpr2 initiates a signaling cascade that leads to diverse cellular responses, such as chemotaxis, cytokine production, and dendritic cell maturation.[2][4]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

CRAMP-18 is readily synthesized using automated or manual solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

Detailed Methodology:

-

Resin Preparation: Start with a Rink Amide resin, suitable for producing a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

-

Iterative Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the CRAMP-18 sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

-

Washing: Wash the precipitated peptide multiple times with cold diethyl ether to remove scavengers and soluble impurities.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude CRAMP-18 peptide is purified to homogeneity using RP-HPLC.

Methodology:

-

Column: A C18 stationary phase column is typically used.

-

Solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient of increasing concentration of Solvent B is used to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically.

-

Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Purity Analysis: The purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of CRAMP-18 is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.[6]

Methodology:

-

Bacterial Strains: Cultures of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

-

Peptide Dilution: A serial two-fold dilution of CRAMP-18 is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6]

-

Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[6]

Conclusion

CRAMP-18 is a well-characterized antimicrobial peptide with significant potential for therapeutic applications. Its defined amino acid sequence, α-helical structure, and well-documented immunomodulatory activities provide a solid foundation for further research and development. The experimental protocols detailed in this guide offer a starting point for the synthesis, purification, and functional characterization of CRAMP-18, enabling researchers to explore its full therapeutic potential. The elucidation of its signaling pathways, such as the Fpr2-mediated cascade, opens up avenues for targeted drug design and the development of novel anti-infective and anti-inflammatory agents.

References

- 1. Cell communication networks: epidermal growth factor receptor transactivation as the paradigm for interreceptor signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Formylpeptide Receptor 2 (Fpr2) and Its Endogenous Ligand Cathelin-related Antimicrobial Peptide (CRAMP) Promote Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. The formylpeptide receptor 2 (Fpr2) and its endogenous ligand cathelin-related antimicrobial peptide (CRAMP) promote dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cathelicidin-Related Antimicrobial Peptide (CRAMP) in Murine Innate Immunity: A Technical Guide

Affiliation: Google Research

Abstract

The innate immune system provides the first line of defense against invading pathogens. In mice, the cathelicidin-related antimicrobial peptide (CRAMP), the ortholog of human LL-37, is a crucial component of this initial response.[1][2] CRAMP, and its mature 18-amino acid form CRAMP-18, are multifunctional molecules that not only exert direct antimicrobial effects but also play a significant role in modulating the immune response. This technical guide provides an in-depth overview of the role of CRAMP in mouse innate immunity, with a focus on its mechanisms of action, involvement in various infectious and inflammatory disease models, and the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, infectious diseases, and pharmacology. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding of CRAMP's function and to aid in the design of future studies.

Introduction

Cathelicidins are a family of antimicrobial peptides found in a wide range of species.[1] In mice, a single cathelicidin gene, Camp, encodes the precursor protein for CRAMP.[2] This precursor is proteolytically processed to generate the mature, biologically active CRAMP peptide.[3] CRAMP is expressed by various immune and epithelial cells, including neutrophils, macrophages, and cells of the bone marrow myeloid lineage.[1][2] Its expression is often upregulated in response to infection and inflammation.[2][3]

The functions of CRAMP in innate immunity are multifaceted. It possesses broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria.[3] Beyond its direct microbicidal effects, CRAMP is a potent immunomodulator, capable of chemoattracting immune cells, influencing cytokine and chemokine production, and promoting tissue repair.[1][4] This guide will delve into the specific roles of CRAMP in various aspects of the murine innate immune response.

Quantitative Data on CRAMP Function

The following tables summarize key quantitative data from various studies investigating the role of CRAMP in mouse innate immunity.

Table 1: In Vitro Antimicrobial and Immunomodulatory Activity of CRAMP

| Parameter | Cell/Bacteria Type | CRAMP Concentration | Observed Effect | Reference |

| TNF-α Suppression | RAW264.7 macrophages | 10 µg/mL | Significantly suppressed LPS-induced TNF-α expression. | [1] |

| Bactericidal Activity | E. coli O22H8 | 0.01–100 µg/ml | Dose-dependent killing of E. coli. | [3] |

| Chemotaxis | Mouse Neutrophils | ~5 µM (EC50) | Induction of chemotaxis via the Fpr2 receptor. | [5] |

| Cytokine Induction | Bone marrow-derived macrophages | Not specified | Upregulation of CRAMP expression following infection with S. typhimurium or M. smegmatis. | [3] |

Table 2: In Vivo Effects of CRAMP in Mouse Models

| Mouse Model | CRAMP Administration/Genotype | Outcome Measure | Result | Reference |

| Oxazolone-induced colitis | 20 mg/kg CRAMP treatment | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-4) in colon tissue | Significant decrease in cytokine levels. | [1] |

| Oxazolone-induced colitis | 20 mg/kg CRAMP treatment | Chemokines (CXCL2, CXCL5) in colon tissue | Significant decrease in chemokine levels. | [1] |

| Oxazolone-induced colitis | 20 mg/kg CRAMP treatment | Epithelial repair genes (MUC2, Claudin1) in colon tissue | Significant increase in gene expression. | [1] |

| OVA-induced allergic airway inflammation | Intranasal CRAMP administration | Inflammatory cell infiltration in BALF | Significant enhancement of cell infiltration. | [1] |

| OVA-induced allergic airway inflammation | Intranasal CRAMP administration | Pro-inflammatory cytokines (IL-13, IL-33) in BALF | Significant accumulation of cytokines. | [1] |

| N. meningitidis infection | CRAMP-KO mice | Bacterial load in blood 6h post-infection | Significantly higher bacterial counts compared to wild-type mice. | [6] |

| Gluten-induced enteropathy | CRAMP-deficient (Cnlp-/-) mice | Severity of enteropathy | Increased susceptibility to developing GIE. | [7] |

| Gluten-induced enteropathy | Prophylactic/therapeutic CRAMP treatment (100 µ g/mouse/week ) | Body weight loss | Attenuation of GIE-associated weight loss. | [7] |

Key Signaling Pathways Involving CRAMP

CRAMP exerts its diverse immunomodulatory effects by engaging with several cell surface receptors and influencing downstream signaling cascades.

Formyl Peptide Receptor 2 (Fpr2) Signaling

Fpr2 is a G protein-coupled receptor that acts as a key receptor for CRAMP, mediating its chemotactic effects on neutrophils.[5][8] The interaction of CRAMP with Fpr2 can lead to both pro- and anti-inflammatory responses depending on the context.[8][9]

Caption: CRAMP-Fpr2 signaling pathway in neutrophils.

Toll-like Receptor (TLR) Signaling Modulation

CRAMP expression is induced by TLR ligands such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3] This induction is mediated through the activation of the NF-κB signaling pathway.[3][10]

Caption: LPS-TLR4 signaling leading to CRAMP production.

P2X7 Receptor (P2X7R) Activation

The P2X7 receptor, an ATP-gated ion channel, can be activated by CRAMP (and its human ortholog LL-37).[11] This interaction is implicated in pro-inflammatory responses, including the activation of the NLRP3 inflammasome and subsequent release of IL-1β.[11][12]

Caption: CRAMP-mediated activation of the P2X7 receptor.

Epidermal Growth Factor Receptor (EGFR) Transactivation

CRAMP can induce the transactivation of the EGFR in epithelial cells.[13][14] This process involves the activation of metalloproteases that cleave and release EGFR ligands, leading to EGFR phosphorylation and downstream signaling, which can contribute to tissue repair and inflammatory responses.

Caption: EGFR transactivation by CRAMP in epithelial cells.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CRAMP in mouse innate immunity.

In Vivo Mouse Model of Bacterial Infection

This protocol describes a general framework for establishing a bacterial infection model in mice to study the in vivo effects of CRAMP.

Workflow: In Vivo Bacterial Infection Model

Caption: Workflow for an in vivo mouse model of bacterial infection.

Methodology:

-

Animal Models: Wild-type mice (e.g., C57BL/6) and CRAMP-deficient (CRAMP-/-) mice on a comparable genetic background are used.[6]

-

Bacterial Strains: Clinically relevant bacterial strains such as Klebsiella pneumoniae, Neisseria meningitidis, or Citrobacter rodentium are cultured to mid-logarithmic phase.[6][15]

-

Infection: Mice are infected via a relevant route, such as intraperitoneal injection for systemic infection or intranasal administration for pulmonary infection.[6][15] The infectious dose (CFU/mouse) should be optimized for the specific pathogen and mouse strain.

-

Monitoring: Animals are monitored daily for survival, weight loss, and clinical signs of illness.

-

Sample Collection: At defined time points post-infection, blood, bronchoalveolar lavage fluid (BALF), and tissues (e.g., lung, spleen, liver) are collected.

-

Bacterial Load Quantification: Tissues are homogenized, and serial dilutions are plated on appropriate agar plates to determine bacterial colony-forming units (CFUs).[6]

-

Immunological Analysis: Cytokine and chemokine levels in serum or tissue homogenates are measured by ELISA.[1] Immune cell populations in blood, BALF, or tissues can be analyzed by flow cytometry.

Neutrophil Chemotaxis Assay

This protocol outlines the methodology for assessing the chemotactic activity of CRAMP on mouse neutrophils using a Boyden chamber assay.

Workflow: Neutrophil Chemotaxis Assay

Caption: Workflow for a neutrophil chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from the bone marrow or peritoneal cavity of mice following elicitation with thioglycollate.

-

Chemotaxis Chamber: A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used.[16]

-

Assay Setup: The lower chamber is filled with medium containing varying concentrations of synthetic CRAMP peptide or a control chemoattractant (e.g., fMLF).[5] The upper chamber is seeded with the isolated neutrophils.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-2 hours).

-

Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescence- or luminescence-based assay that measures cell viability (e.g., ATP content).[16]

Macrophage Autophagy Assay

This protocol describes a method to assess the induction of autophagy in mouse macrophages in response to bacterial infection and the role of CRAMP in this process.

Workflow: Macrophage Autophagy Assay

Caption: Workflow for assessing macrophage autophagy.

Methodology:

-

Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are generated from wild-type and CRAMP-/- mice.[3]

-

Bacterial Infection: BMDMs are infected with bacteria such as E. coli at a specified multiplicity of infection (MOI).[3]

-

Western Blot Analysis: At various time points post-infection, cells are lysed, and protein extracts are subjected to SDS-PAGE and western blotting. The expression levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II, ATG5, and the degradation of p62/SQSTM1, are assessed.[3]

-

Immunofluorescence Microscopy: Infected macrophages are fixed, permeabilized, and stained with an antibody against LC3. The formation of LC3-positive puncta, a hallmark of autophagosome formation, is visualized and quantified using fluorescence microscopy.[3]

Conclusion

The cathelin-related antimicrobial peptide CRAMP is a vital component of the murine innate immune system, exhibiting a remarkable range of functions from direct pathogen elimination to sophisticated immunomodulation. Its ability to interact with multiple receptors and influence diverse signaling pathways underscores its central role in orchestrating the early response to infection and inflammation. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to further elucidate the complex biology of CRAMP. A deeper understanding of CRAMP's mechanisms of action holds significant promise for the development of novel therapeutic strategies for a variety of infectious and inflammatory diseases. Future research should continue to explore the intricate regulatory networks governed by CRAMP and its potential as a biomarker or therapeutic agent.

References

- 1. Exogenous murine antimicrobial peptide CRAMP significantly exacerbates Ovalbumin-induced airway inflammation but ameliorates oxazolone-induced intestinal colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. Frontiers | Fpr2/CXCL1/2 Controls Rapid Neutrophil Infiltration to Inhibit Streptococcus agalactiae Infection [frontiersin.org]

- 9. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGFR transactivation is involved in TNF-α-induced expression of thymic stromal lymphopoietin in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trafficking of Epidermal Growth Factor Receptor Ligands in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.2.1. Establishment of a mouse model of bloodstream infection [bio-protocol.org]

- 16. criver.com [criver.com]

CRAMP-18 Expression in Murine Neutrophils and Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression, regulation, and function of the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, in neutrophils and macrophages. This document details experimental protocols for cell isolation and analysis, presents quantitative data on CRAMP expression, and visualizes the key signaling pathways and experimental workflows involved in its study.

Quantitative Data on CRAMP Expression

CRAMP, encoded by the Camp gene, is a crucial component of the murine innate immune system. Its expression is tightly regulated in myeloid cells, particularly neutrophils and macrophages, and is significantly modulated by inflammatory and infectious stimuli.

CRAMP Expression in Murine Macrophages

Bone marrow-derived macrophages (BMDMs) serve as a primary model for studying CRAMP expression. Basal expression is present, but it is dramatically upregulated upon encountering pathogens or their components.

| Cell Type | Stimulus | Fold Increase in Camp mRNA | Key Findings | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Mycobacterium avium | ~60-fold at 24h post-infection | Induction of Camp mRNA begins as early as 4 hours post-infection. | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Live E. coli | Increased expression (quantitative fold change not specified) | Upregulation is dependent on the activation of NF-κB. | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inactivated E. coli / LPS | Increased expression (quantitative fold change not specified) | LPS, acting through the TLR4 pathway, is a potent inducer of CRAMP expression. | [2] |

| RAW264.7 Macrophage Cell Line | LPS (100 ng/mL) | Not specified (protein level) | CRAMP protein significantly suppresses LPS-induced TNF-α expression, indicating a feedback loop. | [3] |

CRAMP Expression in Murine Neutrophils

Neutrophils are a major reservoir of CRAMP, storing the peptide in their secondary granules.[4] Antiserum analysis has confirmed abundant CRAMP expression in myeloid precursors and mature neutrophils.[5] While often constitutively expressed, its release and the expression in recruited neutrophils during inflammation are critical.

| Cell Type/Tissue | Condition | Expression Level/Change | Key Findings | Reference |

| CNS-recruited Neutrophils (CD45+CD11b+Ly6G+) | Experimental Autoimmune Encephalomyelitis (EAE) | High surface expression, peaking at day 10 | Neutrophil-derived CRAMP is essential for EAE development. | [6] |

| Aortic Neutrophils | Atherosclerosis (High-Fat Diet) | CRAMP is specifically detected in neutrophils within atherosclerotic lesions, but not in monocytes or macrophages in the same location. | CRAMP is deposited by activated neutrophils onto inflamed endothelium. | [4] |

| Bone Marrow | Steady State | Expressed | Bone marrow is a primary site of CRAMP transcript expression. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CRAMP expression and function. The following sections provide protocols for the isolation of primary murine neutrophils and macrophages and for the analysis of CRAMP.

Isolation of Murine Neutrophils from Bone Marrow

This protocol utilizes a density gradient centrifugation method to isolate neutrophils from mouse bone marrow.[7][8]

Materials:

-

C57BL/6 mice

-

Sterile PBS, RPMI 1640 medium

-

Histopaque-1119 and Histopaque-1077 (or Percoll)

-

FACS buffer (PBS with 0.5% BSA, 2 mM EDTA)

-

Antibodies for purity assessment (e.g., anti-Ly6G, anti-CD11b)

Procedure:

-

Euthanize mice and sterilize hind legs with 70% ethanol.

-

Dissect femurs and tibias, removing all muscle tissue.

-

Cut the ends of the bones and flush the marrow out with a 25G needle and syringe containing RPMI 1640.

-

Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.

-

Centrifuge the cells (e.g., 400 x g, 7 min, 4°C), and lyse red blood cells if necessary.

-

Resuspend the cell pellet in PBS.

-

Carefully layer 3 mL of Histopaque-1119 into a 15-mL conical tube, followed by a 3 mL layer of Histopaque-1077.[8]

-

Gently overlay the bone marrow cell suspension on top of the Histopaque-1077 layer.[8]

-

Centrifuge at room temperature for 30 minutes at ~870 x g with the brake off.[8]

-

After centrifugation, two distinct cell layers will be visible. The neutrophil-rich layer is located at the interface of the Histopaque-1119 and 1077 layers.

-

Carefully aspirate and collect the neutrophil layer.

-

Wash the collected cells twice with RPMI 1640.

-

Assess cell purity and viability using trypan blue exclusion and flow cytometry (staining for Ly6G and CD11b). Purity should exceed 90%.[9]

Caption: Workflow for isolating murine neutrophils from bone marrow.

Generation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the differentiation of macrophages from bone marrow precursor cells using M-CSF or L929-conditioned medium.[9]

Materials:

-

C57BL/6 mice

-

Sterile DMEM

-

Fetal Bovine Serum (FBS)

-

L929-conditioned medium or recombinant mouse M-CSF (e.g., 40 ng/mL)

-

Penicillin-Streptomycin

-

Non-tissue culture treated petri dishes

Procedure:

-

Harvest bone marrow cells as described in steps 1-4 of the neutrophil isolation protocol.

-

Lyse red blood cells using an ACK lysis buffer.

-

Centrifuge and resuspend the cell pellet in complete BMDM medium (DMEM, 10% FBS, 1% Pen-Strep, and 25% L929-conditioned medium or M-CSF).[9]

-

Plate the cells on 10-cm non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 7% CO2 incubator.

-

On day 4, re-feed the cells by adding fresh complete BMDM medium.[9]

-

On day 7, the cells will have differentiated into a homogenous layer of macrophages.

-

To harvest, wash the plates with cold PBS, add cell-dissociation buffer (or cold PBS with 5mM EDTA), and incubate on ice for 10-15 minutes.

-

Gently scrape and collect the cells. Centrifuge and resuspend in the desired medium for experiments.

Caption: Workflow for generating bone marrow-derived macrophages.

Quantification of CRAMP Expression

A. Quantitative Real-Time PCR (RT-qPCR) for Camp mRNA:

-

Isolate total RNA from neutrophils or macrophages using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the murine Camp gene and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Analyze data using the ΔΔCt method to determine the relative fold change in expression.

B. Western Blot for CRAMP Protein:

-

Prepare cell lysates from neutrophils or macrophages.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with a primary antibody against murine CRAMP.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate. The pro-form of CRAMP appears at ~18 kDa and the mature peptide at ~5 kDa.[10]

C. Immunofluorescence for CRAMP Localization:

-

Seed macrophages onto coverslips and allow them to adhere.

-

Fix cells with 4% paraformaldehyde.[11]

-

Permeabilize cells (e.g., with 0.1% Triton X-100).

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against murine CRAMP.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

Signaling Pathways

The expression and function of CRAMP in neutrophils and macrophages are governed by complex signaling networks.

Regulation of Camp Gene Expression in Macrophages

The induction of Camp in macrophages is primarily driven by pathogen recognition receptors (PRRs) that sense microbial components.

-

TLR-Mediated Induction: Lipopolysaccharide (LPS) from Gram-negative bacteria binds to TLR4, while components of M. avium activate TLR2.[1][2] Both pathways converge on the adaptor protein MyD88.[1][12]

-

NF-κB Activation: The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB, which is critical for inducing Camp gene transcription.[1][2]

-

TNF-α Amplification Loop: M. avium-induced TLR2 activation also leads to the production of TNF-α, which acts in an autocrine or paracrine manner to further amplify Camp expression.[1]

Caption: Induction of Camp gene expression in murine macrophages.

Functional Pathways of CRAMP

Once expressed and processed into its mature form, CRAMP exerts diverse immunomodulatory functions.

-

Intracellular Killing in Macrophages: In macrophages, CRAMP is essential for the elimination of phagocytosed bacteria like E. coli. It participates in the autophagy pathway, involving key proteins such as ATG5, LC3-II, and LAMP-1, to clear intracellular pathogens.[2][13]

-

Neutrophil-Mediated Inflammation: CRAMP released from activated neutrophils, often as part of Neutrophil Extracellular Traps (NETs), acts as an alarmin.[4][6] It promotes the recruitment of inflammatory monocytes to sites of inflammation, such as atherosclerotic plaques, by acting on receptors like the formyl peptide receptor 2 (FPR2).[4][6]

-

Modulation of Dendritic Cells: NET-associated CRAMP can bind to self-nucleic acids, and these complexes activate dendritic cells (DCs) via the cGAS/STING pathway. This activation leads to the production of IL-6, which promotes the differentiation of pro-inflammatory Th17 cells, a key step in autoimmune diseases like EAE.[6]

Caption: Key functional pathways of CRAMP in immunity.

References

- 1. Endogenous cathelicidin production limits inflammation and protective immunity to Mycobacterium avium in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exogenous murine antimicrobial peptide CRAMP significantly exacerbates Ovalbumin-induced airway inflammation but ameliorates oxazolone-induced intestinal colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Identification of CRAMP, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathelicidin antimicrobial peptide expression in neutrophils and neurons antagonistically modulates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Gut microbiota‐CRAMP axis shapes intestinal barrier function and immune responses in dietary gluten‐induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. embopress.org [embopress.org]

- 13. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Gram-Negative Defenses: A Technical Guide to the Mechanism of Action of CRAMP-18

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms employed by the murine cathelicidin-related antimicrobial peptide, CRAMP-18, to combat Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel antimicrobial agents. Herein, we detail the sequential action of CRAMP-18, from its initial interaction with the bacterial outer membrane to the ultimate cessation of cellular functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction: The Promise of CRAMP-18

CRAMP-18 is an 18-amino acid, cationic antimicrobial peptide derived from the C-terminus of the murine cathelicidin CRAMP.[1] As the functional analogue of the human cathelicidin LL-37, CRAMP-18 exhibits a broad spectrum of antimicrobial activity, with a notable efficacy against challenging Gram-negative pathogens.[2][3] Its multifaceted mechanism of action, targeting the fundamental structures of the bacterial cell envelope, makes it a compelling candidate for the development of new therapeutics in an era of rising antibiotic resistance.

Quantitative Efficacy of CRAMP-18

The antimicrobial potency of CRAMP-18 against a range of Gram-negative bacteria has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. CRAMP-18 demonstrates significant activity against key Gram-negative species, as summarized in the table below.

| Gram-Negative Bacterium | Strain | MIC (µM) | Reference |

| Escherichia coli | 12.5 - 50 | [1] | |

| Pseudomonas aeruginosa | 12.5 - 50 | [1][4] | |

| Salmonella typhimurium | 12.5 - 50 | [1][4] |

Table 1: Minimum Inhibitory Concentrations (MIC) of CRAMP-18 against representative Gram-negative bacteria.

The Step-by-Step Assault: Mechanism of Action

The bactericidal activity of CRAMP-18 against Gram-negative bacteria is a rapid, multi-step process that systematically dismantles the bacterial cell's protective layers. This process can be broadly categorized into three key stages: Outer Membrane Disruption, Inner Membrane Permeabilization, and potential engagement with Intracellular Targets.

Stage 1: Breaching the Outer Defenses

The initial and critical interaction of CRAMP-18 with Gram-negative bacteria occurs at the outer membrane. This intricate barrier is primarily composed of lipopolysaccharide (LPS), a potent endotoxin that provides structural integrity and a permeability barrier.

-

Electrostatic Attraction: As a cationic peptide, CRAMP-18 is electrostatically attracted to the anionic surface of the Gram-negative outer membrane, which is rich in negatively charged phosphate groups within the LPS molecules.[2][5]

-

LPS Neutralization: CRAMP-18 directly binds to and neutralizes the endotoxic activity of LPS.[3] This interaction disrupts the tightly packed LPS layer, creating localized disorganization and increasing the permeability of the outer membrane.[6]

Caption: CRAMP-18's initial electrostatic interaction with and neutralization of LPS on the Gram-negative outer membrane, leading to its permeabilization.

Stage 2: Compromising the Inner Sanctum

Following the disruption of the outer membrane, CRAMP-18 gains access to the periplasmic space and subsequently targets the inner cytoplasmic membrane. This vital barrier is crucial for maintaining the proton motive force, cellular transport, and energy production.

-

Inner Membrane Insertion: The amphipathic nature of CRAMP-18 facilitates its insertion into the phospholipid bilayer of the inner membrane.[5]

-

Pore Formation: Once inserted, CRAMP-18 molecules are proposed to aggregate and form transmembrane pores or channels.[5][6] This action is often described by models such as the "barrel-stave" or "toroidal pore" model.

-

Depolarization and Leakage: The formation of these pores leads to the rapid depolarization of the inner membrane, dissipating the electrochemical gradients essential for cellular processes. This is followed by the leakage of intracellular components, including ions and ATP, ultimately leading to cell death.[7]

Caption: The process of CRAMP-18 insertion into the inner membrane, leading to pore formation, depolarization, leakage, and ultimately cell death.

Stage 3: Potential Intracellular Targets

While membrane disruption is considered the primary bactericidal mechanism, evidence suggests that cathelicidins like CRAMP-18 may also translocate into the cytoplasm and interact with intracellular components, further ensuring bacterial demise.

-

Inhibition of Macromolecular Synthesis: Once inside the cell, CRAMP-18 may interfere with essential cellular processes such as DNA replication, transcription, and protein synthesis.[5] The cationic nature of the peptide could facilitate its binding to negatively charged nucleic acids.

-

Enzyme Inhibition: There is also the potential for CRAMP-18 to inhibit the function of critical cytoplasmic enzymes, further disrupting cellular metabolism.

Caption: Potential intracellular mechanisms of CRAMP-18, including the inhibition of macromolecular synthesis and enzymatic activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of CRAMP-18.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of CRAMP-18 required to inhibit the growth of Gram-negative bacteria.

-

Bacterial Culture: Prepare an overnight culture of the desired Gram-negative bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a series of twofold dilutions of CRAMP-18 in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of CRAMP-18 in which no visible bacterial growth is observed.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of CRAMP-18 to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

-

Bacterial Preparation: Grow the Gram-negative bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the bacterial pellet in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Baseline Fluorescence: Measure the baseline fluorescence of the NPN-bacterial suspension using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm).

-

Peptide Addition: Add varying concentrations of CRAMP-18 to the suspension.

-

Fluorescence Measurement: Immediately record the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Inner Membrane Depolarization Assay (diSC3-5 Assay)

This assay assesses the depolarization of the bacterial inner membrane using the membrane potential-sensitive dye diSC3-5.

-

Bacterial Preparation: Prepare the bacterial cells as described for the NPN uptake assay.

-

Dye Loading: Incubate the bacterial suspension with diSC3-5 (final concentration ~0.4 µM) until a stable, quenched fluorescence signal is achieved. This indicates the uptake of the dye into the polarized inner membrane.

-

Peptide Addition: Add different concentrations of CRAMP-18 to the dye-loaded bacterial suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time (excitation λ ≈ 622 nm, emission λ ≈ 670 nm). An increase in fluorescence signifies the release of the dye from the depolarized inner membrane.

Lipopolysaccharide (LPS) Binding Assay (LAL Assay)

The Limulus Amebocyte Lysate (LAL) assay can be adapted to measure the LPS-neutralizing activity of CRAMP-18.

-

Reagent Preparation: Prepare a known concentration of LPS from a Gram-negative bacterium and the LAL reagent according to the manufacturer's instructions.

-

Peptide-LPS Incubation: Incubate varying concentrations of CRAMP-18 with the prepared LPS solution for a specified time.

-

LAL Reaction: Add the CRAMP-18/LPS mixture to the LAL reagent.

-

Signal Detection: Measure the resulting colorimetric or turbidimetric signal. A reduction in the signal compared to the LPS-only control indicates that CRAMP-18 has bound to and neutralized the LPS, preventing it from activating the LAL cascade.

Conclusion

CRAMP-18 employs a sophisticated and rapid mechanism to overcome the formidable defenses of Gram-negative bacteria. Its ability to target and disrupt both the outer and inner membranes, coupled with its potential for intracellular activity, underscores its promise as a template for the development of novel antimicrobial therapies. The detailed understanding of its mechanism of action, as outlined in this guide, provides a critical foundation for the rational design of next-generation peptide-based antibiotics to address the urgent threat of multidrug-resistant infections.

Workflow for Investigating CRAMP-18 Mechanism of Action

Caption: A logical workflow for the experimental investigation of the antimicrobial mechanism of CRAMP-18.

References

- 1. researchgate.net [researchgate.net]

- 2. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRAMP-18 - SB PEPTIDE [sb-peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]

- 7. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CRAMP-18 and its Precursor, pro-CRAMP

I will now generate the in-depth technical guide on CRAMP-18 and its precursor protein, pro-CRAMP.

This comprehensive guide will provide a detailed overview of these molecules, structured data tables for easy comparison of quantitative information, and detailed experimental protocols for their study. Additionally, it will feature visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz, as requested.

While a significant amount of information has been gathered from publicly available resources, it is important to note that highly specific quantitative data, such as precise EC50 values for all immunomodulatory functions and detailed binding affinities (Kd values), are not always extensively published. The experimental protocols provided are based on established methodologies for similar antimicrobial peptides and may require optimization for specific experimental conditions.

Audience: Researchers, scientists, and drug development professionals.

Introduction